molecular formula C9H19N B2569916 1-(3-Methylcyclohexyl)ethan-1-amine CAS No. 1247891-07-1

1-(3-Methylcyclohexyl)ethan-1-amine

Cat. No.: B2569916
CAS No.: 1247891-07-1
M. Wt: 141.258
InChI Key: DJOVWJMYDZPCSB-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexane, featuring a methyl group and an amine group attached to the cyclohexane ring. This compound is of interest in various fields, including medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-methylcyclohexanone with ethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

1-(3-Methylcyclohexyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In medicinal chemistry, the compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylcyclohexyl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its cyclohexane ring provides a stable framework, while the amine group offers versatility in chemical transformations and interactions with biological targets.

Properties

IUPAC Name

1-(3-methylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-4-3-5-9(6-7)8(2)10/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOVWJMYDZPCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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